N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
Description
The compound N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide features a piperidine-4-carboxamide core substituted with a propargyl (prop-2-yn-1-yl) group at the piperidine nitrogen and a 3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl moiety at the carboxamide nitrogen.
Properties
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-4-10-23-11-8-17(9-12-23)20(25)21-18-6-5-7-19(14-18)24-16(3)13-15(2)22-24/h1,5-7,13-14,17H,8-12H2,2-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOPOFSRXWCURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)NC(=O)C3CCN(CC3)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 284.36 g/mol. The structure includes a piperidine ring, a pyrazole moiety, and an alkyne substituent, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include the formation of the piperidine ring followed by the introduction of the pyrazole and alkyne groups. Detailed synthetic pathways have been documented in various research articles, emphasizing regioselectivity and yield optimization.
Anticancer Activity
Research indicates that compounds containing pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of similar compounds in targeting specific pathways involved in tumor growth .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains. The presence of the pyrazole ring is often associated with enhanced antibacterial properties due to its ability to interfere with bacterial metabolic processes .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit phospholipase A2 (PLA2), which is implicated in inflammatory responses and other pathological conditions. Inhibition of PLA2 can lead to reduced inflammation and pain relief .
Case Studies
Several case studies have investigated the biological effects of similar compounds:
- Anticancer Study : A derivative was tested against breast cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
- Antimicrobial Testing : Another study evaluated the antibacterial effects against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to control groups .
- Enzyme Activity : In vitro assays demonstrated that related compounds effectively inhibited PLA2 activity, with implications for developing anti-inflammatory drugs .
Data Tables
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s closest analogs include:
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide (): Features a pyrimidine ring and a 3-methoxybenzyl group instead of the propargyl and phenyl-pyrazole substituents. The pyrimidine may enhance hydrogen bonding, while the methoxy group increases hydrophilicity compared to the propargyl’s hydrophobicity .
1-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide (): Incorporates a pyridazine ring and a trifluoromethyl group, which could improve metabolic stability and electronegativity relative to the target compound’s phenyl-propargyl system .
Physicochemical and Pharmacokinetic Implications
Molecular Weight and Lipophilicity :
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Target Compound C21H25N5O 363.46 Propargyl, 3,5-dimethylpyrazole 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide C23H27N7O2 441.51 Pyrimidine, 3-methoxybenzyl 1-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide C23H25F3N6O2 474.48 Pyridazine, trifluoromethyl
The target compound’s lower molecular weight (363.46 g/mol) compared to analogs in –5 suggests improved membrane permeability. The propargyl group may increase metabolic susceptibility due to alkyne reactivity, whereas trifluoromethyl () or methoxy groups () enhance stability .
- Crystal Packing and Solubility: The halogenated analogs in exhibit tight crystal packing via halogen bonding, which could reduce solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
